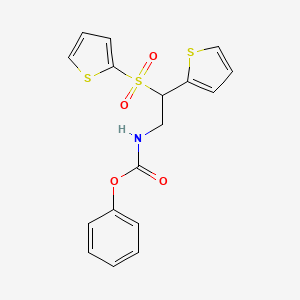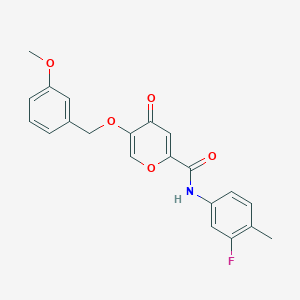
methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound that features a chlorosulfonyl group attached to an indene carboxylate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves the chlorosulfonation of a suitable indene derivative. The process begins with the preparation of the indene carboxylate, which is then subjected to chlorosulfonation using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indene carboxylate.
Oxidation Reactions: Oxidative conditions can further modify the indene ring or the carboxylate group.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Sulfonamides: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Reduced Indene Carboxylates: Formed by reduction reactions.
Applications De Recherche Scientifique
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate involves its reactive chlorosulfonyl group, which can interact with various nucleophiles. This reactivity allows it to modify biological molecules or synthetic intermediates, making it a valuable tool in chemical synthesis and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl Isocyanate: Another compound with a reactive chlorosulfonyl group, used in organic synthesis.
Sulfonimidates: Compounds with similar sulfur-based functional groups, used in medicinal chemistry and material science.
Uniqueness
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is unique due to its indene backbone, which imparts specific chemical properties and reactivity patterns not found in simpler chlorosulfonyl compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceutical agents.
Propriétés
IUPAC Name |
methyl 5-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-16-11(13)9-4-7-2-3-10(17(12,14)15)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUVKNIRHQXQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2647037.png)




![2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine](/img/structure/B2647047.png)






![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)
